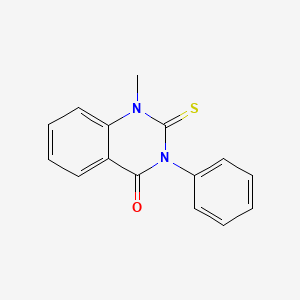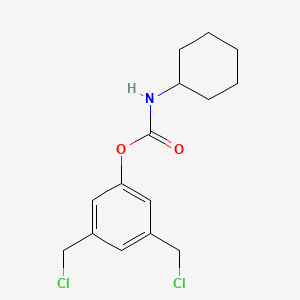
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4'-nitroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a quinoline moiety, and a nitro group attached to an acetophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone typically involves multi-step organic reactions. One common method includes the condensation of 8-hydroxyquinoline with 4’-nitroacetophenone under basic conditions, followed by the introduction of a hydroxy group at the 2-position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and continuous monitoring ensures consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric groups.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The quinoline moiety may intercalate with DNA or interact with proteins, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-phenylacetophenone
- 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-methoxyacetophenone
Uniqueness
Compared to similar compounds, 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-nitroacetophenone is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
25912-23-6 |
|---|---|
Fórmula molecular |
C17H13N3O5 |
Peso molecular |
339.30 g/mol |
Nombre IUPAC |
2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H13N3O5/c21-15(11-3-6-12(7-4-11)20(24)25)17(23)19-13-8-5-10-2-1-9-18-14(10)16(13)22/h1-9,17,19,22-23H |
Clave InChI |
NFQDUEXUKGEWCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2)NC(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
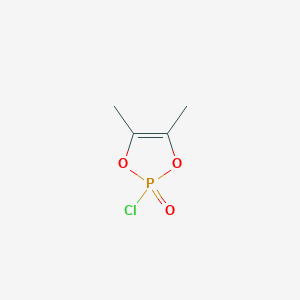
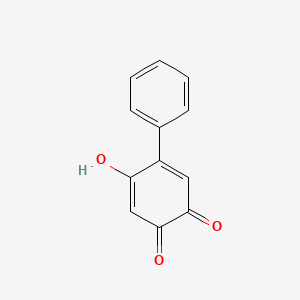
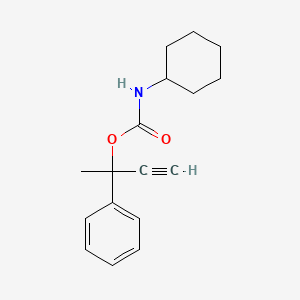
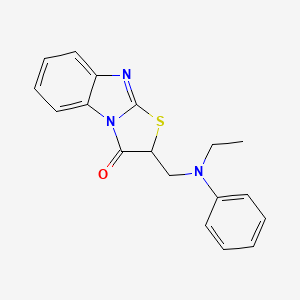
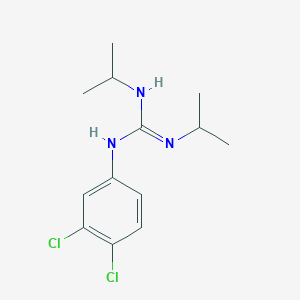

![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
